6-Chloro-3-(2-chlorophenyl)-7-methyl-4-phenylchromen-2-one
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Overview
Description
The compound “6-Chloro-3-(2-chlorophenyl)-7-methyl-4-phenylchromen-2-one” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of such complex organic molecules often involves multiple steps and various chemical reactions. While there isn’t specific information available on the synthesis of “this compound”, similar compounds have been synthesized using various methods such as ester rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and more .Scientific Research Applications
Synthesis and Crystal Structure
6-Chloro-3-(2-chlorophenyl)-7-methyl-4-phenylchromen-2-one, due to its complex chlorinated phenyl structure, has been a subject of interest in the field of chemical synthesis and crystallography. For example, the synthesis and structural characterization of related compounds have been detailed, providing insights into their crystal structures and molecular modeling. The refinement of such structures has contributed to understanding the orientations and occupancy of Cl atoms attached to the phenyl groups, enhancing knowledge on intermolecular hydrogen bonds and C=H...O interactions (Héctor Novoa de Armas et al., 2000).
Polymerization Catalysts
Derivatives of this compound have been explored as potential catalysts in olefin polymerization. The synthesis of new ligands and their palladium and nickel complexes highlights their application in the polymerization properties of ethene, showcasing the influence of chlorophenyl groups on catalytic activity (Markus B. Schmid et al., 2001).
Photophysical and Redox Behavior
The photophysical and redox properties of cyclometalated complexes involving chlorophenyl-related compounds have been thoroughly investigated. These studies reveal how substituents influence redox and absorption properties, contributing to the development of luminescent materials with potential applications in optoelectronics and sensing technologies (F. Neve et al., 1999).
Catalytic Activity and Heck Reaction
Compounds with chlorophenyl groups have demonstrated high catalytic activity, particularly in the Heck coupling reaction. The synthesis of complexes and their efficiency as catalysts highlight the potential for creating more efficient pathways in organic synthesis, enabling the development of novel pharmaceuticals and materials (D. Das et al., 2009).
Environmental Applications
The adsorption and catalyzed formation of dioxin compounds on copper surfaces involving chlorophenol molecules offer insights into environmental remediation techniques. These studies contribute to a better understanding of the mechanisms behind pollutant formation and potential strategies for their mitigation (M. Altarawneh et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
6-chloro-3-(2-chlorophenyl)-7-methyl-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O2/c1-13-11-19-16(12-18(13)24)20(14-7-3-2-4-8-14)21(22(25)26-19)15-9-5-6-10-17(15)23/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIQNGGXEGZBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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